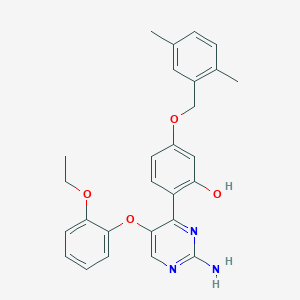

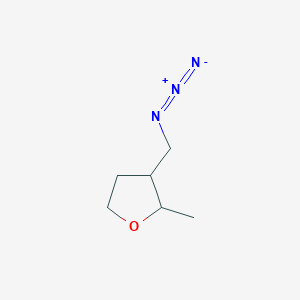

![molecular formula C13H11N3O3 B2416027 1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione CAS No. 160033-05-6](/img/structure/B2416027.png)

1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to possess various pharmacological activities like antimicrobial, antitumor and anti-inflammatory . They are often used as building blocks for many heterocyclic products and act as a binucleophile .

Synthesis Analysis

A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of target compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by elemental analyses and spectral data .Chemical Reactions Analysis

The formation of these compounds is believed to be formed via initial condensation of malononitrile with the ring carbonyl and subsequent elimination of water followed by addition of methyl group on the triple bond system of cyano group .Wissenschaftliche Forschungsanwendungen

Directed Regiospecificity in Cycloaddition Reactions

Research indicates the directed regiospecificity in 1,3-dipolar cycloaddition reactions involving pyridazinone derivatives, highlighting the specific behavior of different substituted pyridazin-3(2H)-ones, including those structurally related to the chemical (Jelen, Štimac, Stanovnik, & Tišler, 1991).

Parallel Synthesis of Novel Analogs

A study on the parallel synthesis of novel 1H-pyrimido[4,5-c]pyridazine-5,7-dione analogs presents a method for creating a diverse library of compounds, potentially applicable for creating derivatives of the specified chemical (Chen, Barber, Ng, & Zhou, 2010).

Tautomeric Structures

Research on the tautomeric structures of various 2H-pyrazolo[3,4-d]pyridazines provides insights into the structural characteristics and spectral data interpretations of pyrazolopyridazinones and pyrazolopyridazine-diones, relevant to understanding the chemical properties of the specified compound (Shawali, 1977).

Synthesis of Nucleoside Derivatives

A study on the synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione, a nucleoside derivative, shows potential applications in biomedicine, particularly in antisense and triple-helical nucleic acid technologies. This could be extrapolated to the synthesis and applications of similar pyridazine derivatives (Chen & Hosmane, 2001).

Electrochemical Studies

An electrochemical study of 1,2-dihydropyridazine-3,6-dione in different solvents provides insights into the electrochemical behavior and stability of pyridazine derivatives, which is useful for understanding the reactivity and potential applications of related compounds (Varmaghani & Nematollahi, 2011).

Wirkmechanismus

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Zukünftige Richtungen

The future directions in the research of these compounds often involve the development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest . Since most of the pyrazole derivatives show anti-microbial activity, the synthesized compounds are also expected to show antimicrobial activity .

Eigenschaften

IUPAC Name |

1-(furan-2-ylmethyl)-7-methyl-3,6-dihydropyrido[3,4-d]pyridazine-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-7-5-9-10(6-8-3-2-4-19-8)15-16-13(18)11(9)12(17)14-7/h2-5H,6H2,1H3,(H,14,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZVMERXOUPVOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1)C(=O)NN=C2CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

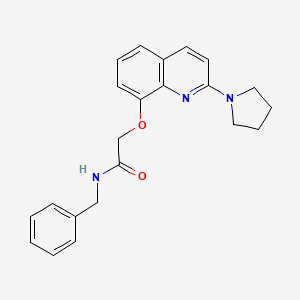

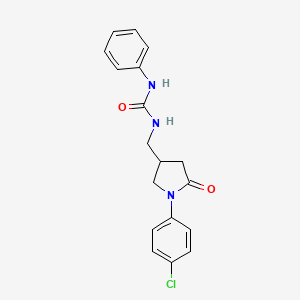

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)

![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)

![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)

![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)

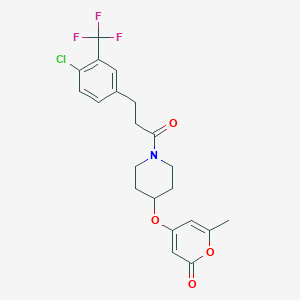

![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)

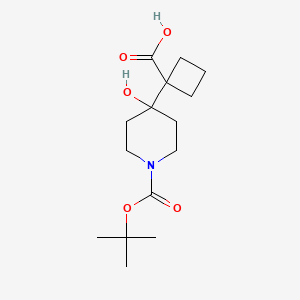

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)